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Compound of Interest

Compound Name: Rebaudioside O

Cat. No.: B3320229

Welcome to the technical support center for researchers, scientists, and drug development
professionals working with Rebaudioside O (Reb O). This resource provides troubleshooting
guides, frequently asked questions (FAQs), and detailed experimental protocols to address
challenges related to bitterness and aftertaste in sensory studies. As a novel and less-studied
steviol glycoside, direct quantitative data for Reb O is limited. Therefore, this guide leverages
established knowledge from closely related and well-researched steviol glycosides, such as
Rebaudioside A (Reb A), Rebaudioside D (Reb D), and Rebaudioside M (Reb M), to provide a
robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQSs)

Q1: What is Rebaudioside O and how is its taste profile generally characterized?

Rebaudioside O is a minor steviol glycoside found in the leaves of the Stevia rebaudiana
plant. Like other steviol glycosides, it is a high-intensity, non-caloric sweetener. While specific
sensory data for Reb O is not extensively published, it is often grouped with other minor
glycosides like Reb D and Reb M, which are known to have a more favorable taste profile with
reduced bitterness and aftertaste compared to the more abundant Reb A.[1][2] HowevVer,
researchers should anticipate that at higher concentrations, some level of bitterness or off-taste
may still be perceptible.

Q2: What are the primary mechanisms behind the bitter taste of steviol glycosides?
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The bitter taste of steviol glycosides, including likely that of Reb O, is primarily mediated by the
activation of specific bitter taste receptors on the human tongue.[3] Research has identified two
main receptors, hTAS2R4 and hTAS2R14, that are activated by steviol glycosides like Reb A.
[4][5][6] The interaction between the steviol glycoside molecule and these receptors triggers a
signaling cascade that results in the perception of bitterness. The intensity of this bitter taste
can be influenced by the number and arrangement of glucose units on the steviol core.[3][7]

Q3: How can the bitterness and aftertaste of Rebaudioside O be reduced in experimental
formulations?

Based on strategies successful for other steviol glycosides, several approaches can be
explored to mitigate the bitterness of Reb O:

e Blending with other Steviol Glycosides: Combining Reb O with other glycosides that have a
cleaner taste profile, such as Reb D or Reb M, can create a synergistic effect that improves
the overall taste and reduces bitterness.[8]

o Enzymatic Modification (Glycosylation): The addition of glucose units to the steviol glycoside
molecule through enzymatic transglycosylation has been shown to reduce bitterness and
improve the sensory profile of compounds like Reb A.[9] This approach could potentially be
applied to Reb O.

o Formulation with Taste Modulators: Incorporating natural or artificial flavorings and masking
agents can help to block or mask the perception of bitterness.

e pH Adjustment: The perceived taste of steviol glycosides can be influenced by the pH of the
solution. Experimenting with different pH levels in your formulation may help to reduce
bitterness.[10]

Q4: Are there established sensory evaluation protocols for high-intensity sweeteners like
Rebaudioside O?

Yes, there are several well-established sensory evaluation protocols that can be adapted for
Reb O. These include Quantitative Descriptive Analysis (QDA) and Time-Intensity (TI) profiling.
[11][12] These methods utilize trained sensory panels to identify and quantify specific taste
attributes (e.g., sweetness, bitterness, metallic aftertaste) over time. It is crucial to use
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appropriate reference standards for sweetness (e.g., sucrose solutions) and bitterness (e.g.,
caffeine solutions) to ensure accurate and reproducible results.[11]

Troubleshooting Guides
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Problem

Potential Cause

Troubleshooting Steps

High variability in sensory

panel scores for bitterness.

Panelist fatigue or carry-over
effects. Lack of standardized
reference points. Individual
differences in bitter taste
perception (e.g.,

"supertasters").

- Ensure adequate palate
cleansing with unsalted
crackers and water between
samples.[13] - Provide clear
and consistent reference
standards for bitterness (e.g.,
caffeine solutions of varying
concentrations).[11] - Screen
panelists for their sensitivity to
bitterness and consider this in

the data analysis.

Rebaudioside O solution
exhibits an unexpected
metallic or licorice-like

aftertaste.

Intrinsic properties of the Reb
O sample at the tested
concentration. Purity of the

Reb O sample.

- Conduct dose-response
studies to determine the
concentration at which off-
tastes become prominent. -
Verify the purity of your Reb O
sample using analytical
techniques like HPLC. -
Experiment with taste
modulators or blending with
other steviol glycosides to

mask these specific off-notes.

Difficulty in achieving a target
sweetness level without
introducing significant

bitterness.

The sweetness and bitterness
curves of Reb O may not be
linear and can vary with

concentration.

- Develop a concentration-
response curve for both
sweetness and bitterness of
Reb O. - Explore synergistic
blends with other high-intensity
sweeteners or bulk sweeteners
like erythritol to achieve the
desired sweetness with a lower

concentration of Reb O.

Inconsistent results in

beverage applications.

Degradation of Reb O under
acidic conditions. Interaction

- Evaluate the stability of Reb
O at the target pH of your

application over time.[14][15]
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with other ingredients in the [16] - Test the sensory profile

beverage matrix. of Reb O in the final beverage
matrix, as interactions with
flavors, acids, and other
components can alter taste

perception.

Quantitative Data Summary for Related Steviol
Glycosides

Note: The following data is for Reb A, Reb D, and Reb M and should be used as a comparative

reference for your own sensory data on Reb O.

Table 1: Mean Intensity Scores of Sweetness and Bitterness for Selected Steviol Glycosides
(0.1% wi/v) and Sucrose (14% wi/v)[1][2]
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In-Mouth
Sweetnhess

Sweetener

Immediate Lingering Lingering
Bitterness (5s Sweetness (1 Bitterness (1
after min after min after
expectorating) expectorating) expectorating)

Sucrose (14%) 7.8 1.1 3.6 1.0
Rebaudioside A

6.5 3.5 4.2 3.2
(0.1%)
Rebaudioside D

7.3 1.8 4.5 1.5
(0.1%)
Rebaudioside M

8.0 1.3 5.3 1.2
(0.1%)
Scores are

based on a 15-
cm line scale
where 0 is not
perceptible and
15 is extremely

intense.

Table 2: Check-All-That-Apply (CATA) Aftertaste Descriptors for Selected Steviol Glycosides

and Sucrose|[2]
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Rebaudioside

Rebaudioside

Rebaudioside

Descriptor Sucrose

A D M
Sweet 95 70 85 92
Pleasant 80 35 65 75
Bitter 5 68 20 15
Chemical/Artificia
| 10 60 55 58
Lingering 30 75 80 88

Values represent
the percentage
of panelists who
selected the

descriptor.

Experimental Protocols
Protocol 1: Quantitative Descriptive Analysis (QDA) for
Rebaudioside O

Objective: To identify and quantify the sensory attributes of Rebaudioside O in an aqueous

solution.

Materials:

Rebaudioside O (high purity)

Sucrose (for sweetness reference)

Caffeine (for bitterness reference)

Purified, deionized water

Unsalted crackers and room temperature water for palate cleansing
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» Standard laboratory glassware and weighing equipment
Methodology:

e Panelist Training:

[¢]

Recruit 8-12 experienced sensory panelists.

o Conduct training sessions to familiarize panelists with the key sensory attributes of high-
intensity sweeteners (e.g., sweetness, bitterness, metallic, licorice, astringency, sweet
aftertaste, bitter aftertaste).

o Develop a consensus vocabulary and definitions for each attribute.

[e]

Train panelists on the use of a 15-cm line scale for intensity rating.
o Reference Standards Preparation:

o Prepare a series of sucrose solutions (e.g., 2%, 5%, 8%, 10% w/v) to anchor the
sweetness scale.

o Prepare a series of caffeine solutions (e.g., 0.02%, 0.05%, 0.08% w/v) to anchor the
bitterness scale.

e Sample Preparation:

o Prepare aqueous solutions of Rebaudioside O at various concentrations (e.g.,
determined by preliminary testing to be iso-sweet with a sucrose reference).

o Prepare a control sample of sucrose solution (e.g., 5% wi/v).
e Sensory Evaluation:

o Conduct the evaluation in a controlled sensory analysis laboratory with individual booths.
[13][17]

o Present samples monadically in a randomized order, coded with three-digit random
numbers.
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o Instruct panelists to rinse their mouths with water and eat a small piece of an unsalted
cracker before the first sample and between each subsequent sample.

o Panelists will rate the intensity of each sensory attribute on the 15-cm line scale.

e Data Analysis:

o Measure the ratings from the line scales and subject the data to Analysis of Variance
(ANOVA) to determine significant differences between samples for each attribute.

o Use post-hoc tests (e.g., Tukey's HSD) for pairwise comparisons.

o Generate spider web plots to visualize the sensory profiles of the samples.

Signaling Pathways and Visualizations
Bitter Taste Transduction Pathway for Steviol
Glycosides

The binding of a steviol glycoside like Rebaudioside O to the hTAS2R4/hTAS2R14 bitter taste
receptors initiates a G-protein coupled signaling cascade. This leads to the activation of
phospholipase C (PLC[2), which in turn generates inositol triphosphate (IP3). IP3 triggers the
release of intracellular calcium, leading to depolarization of the taste receptor cell and the
transmission of a nerve impulse to the brain, which is perceived as a bitter taste.

Nerve Impulse

Click to download full resolution via product page
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Caption: Bitter taste signaling pathway for steviol glycosides.

Experimental Workflow for Sensory Evaluation

The following workflow outlines the key steps in conducting a sensory evaluation study for
Rebaudioside O.

Define Objectives
(e.g., Compare Reb O to Reb A)

l

Panelist Recruitment

& Screening
Panelist Training Sample Preparation
(Attribute recognition, scaling) (Reb O solutions, references)

~

Experimental Design
(Randomized, controlled)

l

Sensory Evaluation Session
(Individual booths)

l

Data Collection

l

Statistical Analysis
(ANOVA, PCA)

l

Interpretation & Reporting
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Caption: General workflow for sensory evaluation experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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